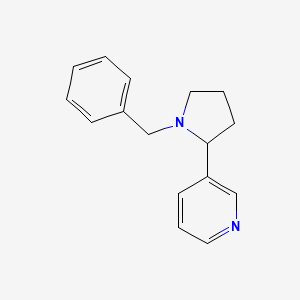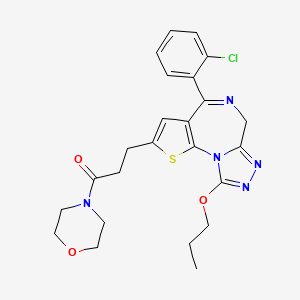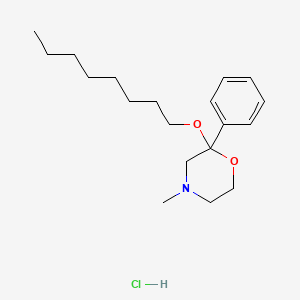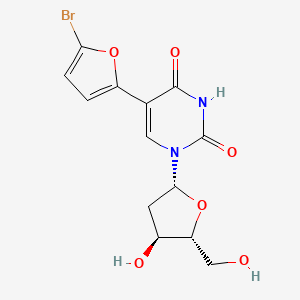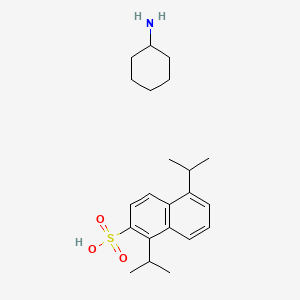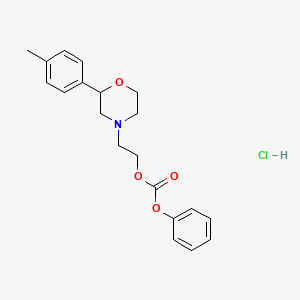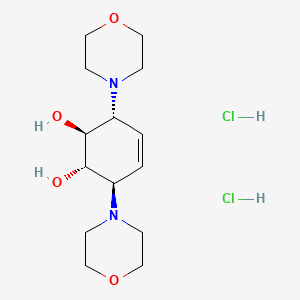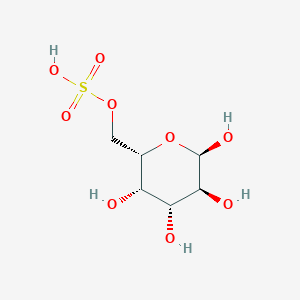
6-O-sulfo-alpha-L-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-sulfo-alpha-L-galactopyranose typically involves the sulfation of galactose. One common method is the reaction of galactose with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure selective sulfation at the 6-position of the galactose molecule.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using specific sulfatases that catalyze the transfer of sulfate groups to galactose. These enzymatic processes are advantageous due to their specificity and mild reaction conditions, which minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-O-sulfo-alpha-L-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Products include galacturonic acid or galactonic acid.
Reduction: Products include 6-deoxygalactose.
Substitution: Products vary depending on the substituent introduced, such as 6-azido-galactose or 6-thio-galactose.
Aplicaciones Científicas De Investigación
6-O-sulfo-alpha-L-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfated oligosaccharides and polysaccharides.
Biology: It serves as a model compound for studying the role of sulfated sugars in biological systems, including cell signaling and molecular recognition.
Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant and anti-inflammatory agents.
Industry: It is used in the production of sulfated polysaccharides for various industrial applications, including food additives and pharmaceuticals.
Mecanismo De Acción
The biological effects of 6-O-sulfo-alpha-L-galactopyranose are primarily mediated through its interactions with specific proteins and enzymes. The sulfate group enhances the compound’s ability to bind to positively charged sites on proteins, facilitating the formation of stable complexes. These interactions can modulate the activity of enzymes, influence cell signaling pathways, and alter the structural properties of biological macromolecules.
Comparación Con Compuestos Similares
6-O-sulfo-alpha-L-galactopyranose can be compared with other sulfated sugars, such as:
6-O-sulfo-beta-D-galactopyranose: Similar in structure but differs in the configuration of the sugar moiety.
3-O-sulfo-alpha-L-galactopyranose: Sulfation occurs at the 3-position instead of the 6-position.
6-O-sulfo-alpha-D-glucopyranose: Similar sulfation pattern but differs in the sugar backbone (glucose vs. galactose).
The uniqueness of this compound lies in its specific sulfation pattern and the resulting biological and chemical properties, which can differ significantly from those of other sulfated sugars.
Propiedades
Número CAS |
99531-16-5 |
|---|---|
Fórmula molecular |
C6H12O9S |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
Clave InChI |
OKUVUONOJCDUJY-SXUWKVJYSA-N |
SMILES isomérico |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)OS(=O)(=O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



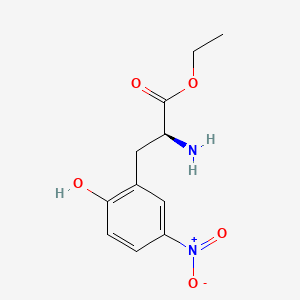
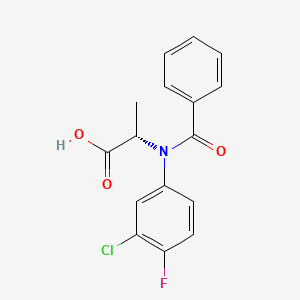
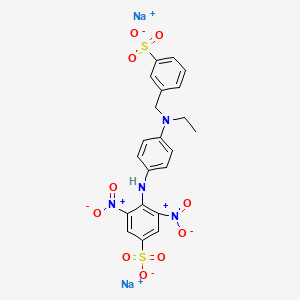
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
